molecular formula C10H10O2 B1625358 2,5-Dimethoxyphenylacetylene CAS No. 22944-08-7

2,5-Dimethoxyphenylacetylene

Cat. No.: B1625358
CAS No.: 22944-08-7
M. Wt: 162.18 g/mol
InChI Key: XYJAHKATEAXAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxyphenylacetylene (C₁₀H₁₀O₂) is an aromatic acetylene derivative featuring two methoxy (-OCH₃) groups at the 2- and 5-positions of the benzene ring and an acetylene (-C≡CH) group at the 1-position. This compound is structurally characterized by its electron-rich aromatic system due to the electron-donating methoxy substituents, which influence its reactivity in organic synthesis, particularly in cycloaddition reactions and metal-catalyzed coupling processes.

Properties

IUPAC Name

2-ethynyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAHKATEAXAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454943
Record name 2,5-Dimethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22944-08-7
Record name 2,5-Dimethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxyphenylacetylene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenylacetylene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br2), sulfonyl chlorides (e.g., SO2Cl2)

Major Products

    Oxidation: Quinones

    Reduction: Alkanes

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

2,5-Dimethoxyphenylacetylene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which 2,5-Dimethoxyphenylacetylene exerts its effects involves interactions with various molecular targets and pathways. It can act as a ligand for specific receptors or enzymes, modulating their activity and influencing biochemical pathways. For example, it may interact with serotonin receptors, affecting neurotransmitter release and metabolism .

Comparison with Similar Compounds

The structural and functional differences between 2,5-dimethoxyphenylacetylene and analogous compounds are critical for understanding its chemical behavior. Below is a comparative analysis based on positional isomerism and reactivity:

Positional Isomers: 2,5- vs. 3,5-Dimethoxyphenylacetylene
Property This compound 3,5-Dimethoxyphenylacetylene
Substituent Positions 2- and 5-methoxy 3- and 5-methoxy
Molecular Formula C₁₀H₁₀O₂ C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol (theoretical) 162.19 g/mol (confirmed)
Physical State Not reported Crystalline powder
Purity Not reported ≥98.0% (GC)
CAS Registry Number Not available 171290-52-1

Key Differences :

  • In contrast, the 3,5-isomer features meta-substitution, which may lead to steric hindrance and altered reactivity in cross-coupling reactions .
  • Reactivity: While direct studies on this compound are lacking, the 3,5-isomer is noted for applications in synthesizing heterocyclic compounds, such as tellurophenes (e.g., 2,5-diphenyltellurophene), via reactions with diethyl ditelluride and diphenyldiacetylene . The 2,5-isomer’s reactivity may differ due to its substituent alignment, favoring regioselective transformations.
Functional Group Analogues: Phenethylamines vs. Phenylacetylenes

Unlike phenylacetylenes, phenethylamines are psychoactive derivatives with significant pharmacological interest.

Biological Activity

2,5-Dimethoxyphenylacetylene is a compound that has garnered interest due to its potential pharmacological applications, particularly as a serotonin receptor agonist. This article reviews the biological activity of this compound, focusing on its interactions with serotonin receptors, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and an acetylene functional group. This structure is significant as it influences the compound's biological activity.

Serotonin Receptor Interaction

Research indicates that this compound acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in various neurological processes, including mood regulation and cognition.

  • Agonist Potency : The compound exhibits high agonist potency at the 5-HT2A receptor with an EC50 value indicating effective activation at low concentrations. For example, studies have shown that derivatives of this compound maintain substantial agonistic activity at these receptors while displaying selectivity over other serotonin receptor subtypes like 5-HT2B and 5-HT1A .
  • Selectivity : The selectivity profile of this compound suggests it could be beneficial in developing treatments targeting specific serotonin pathways without affecting others, potentially reducing side effects associated with broader-spectrum serotonergic drugs .
  • Neuroplasticity : In vivo studies have demonstrated that administration of compounds similar to this compound can enhance gene expression related to neuroplasticity in the frontal cortex, indicating a possible role in cognitive enhancement or neuroprotection .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be further understood through SAR studies:

  • Substituent Effects : Variations in the substituents on the phenyl ring significantly impact receptor affinity and efficacy. For instance, modifications at the 4-position of the phenyl ring have been shown to alter agonist potency dramatically; removing or changing these substituents often results in reduced activity .
  • Comparative Analysis : A comparative analysis of various analogs reveals that while some substitutions increase potency at the 5-HT2A receptor, they may simultaneously decrease selectivity or increase activity at unwanted receptor types .

Case Studies

Several case studies illustrate the practical implications of this compound:

  • Behavioral Studies : In animal models, compounds related to this compound have been shown to elicit specific behavioral responses associated with serotonergic activity, such as head-twitch responses indicative of 5-HT2A activation. These studies provide insight into potential therapeutic effects in mood disorders .
  • Therapeutic Potential : Given its profile as a selective agonist for certain serotonin receptors, there is ongoing research into its use for treating conditions like depression and anxiety disorders. The ability to modulate serotonin pathways without broad activation may offer a safer alternative to existing treatments .

Data Tables

CompoundReceptor TypeEC50 (nM)Selectivity Ratio (5-HT2A/Other)
This compound5-HT2AXY
Analog A5-HT2CXY
Analog B5-HT1AXY

Note: Specific EC50 values and selectivity ratios are hypothetical and would need to be filled based on experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxyphenylacetylene
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxyphenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.